Several synthetic routes for 7-Chloro-2-phenylquinazolin-4(3H)-one have been reported, with most involving the use of 2-amino-4-chlorobenzoic acid as a starting material. [, ]
Method 1: [, ]* Step 1: Condensation of 2-amino-4-chlorobenzoic acid with benzoyl chloride to obtain 2-benzamido-4-chlorobenzoic acid.* Step 2: Cyclization of 2-benzamido-4-chlorobenzoic acid in the presence of acetic anhydride to yield the benzoxazinone intermediate, 7-chloro-2-phenylbenzo[d][1,3]oxazin-4-one.* Step 3: Reaction of the benzoxazinone intermediate with ammonia or ammonium acetate under heating to obtain 7-Chloro-2-phenylquinazolin-4(3H)-one.
Method 2: [, ]* Step 1: Synthesis of 2-benzamidobenzoyl chloride from anthranilic acid through benzoylation and chlorination.* Step 2: Reaction of 2-benzamidobenzoyl chloride with hydrazine hydrate under microwave irradiation in the presence of potassium carbonate and DMF, producing 7-Chloro-2-phenylquinazolin-4(3H)-one.
7-Chloro-2-phenylquinazolin-4(3H)-one derivatives have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. While the exact mechanism is not fully elucidated, studies suggest that these compounds may exert their antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. [, , , ]
Certain derivatives exhibit anticonvulsant activity, potentially by modulating neurotransmitter systems in the central nervous system, including GABAergic and glutamatergic pathways. These compounds may act by enhancing GABAergic neurotransmission or inhibiting glutamatergic neurotransmission, leading to a reduction in neuronal excitability and seizure suppression. [, ]
Derivatives have shown promising anticancer activity against various cancer cell lines, including breast cancer, ovarian cancer, and liver cancer. The mechanism of action is thought to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which play a crucial role in cell cycle regulation. By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells. [, , ]
Some derivatives possess anti-inflammatory properties, possibly by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation. These compounds may preferentially inhibit COX-2, the isoform of COX primarily induced during inflammation, leading to a reduction in inflammatory responses. []
Derivatives have been reported to inhibit aldose reductase, an enzyme implicated in the development of diabetic complications. By inhibiting aldose reductase, these compounds may prevent the accumulation of sorbitol in tissues, thereby reducing the risk of diabetic complications such as neuropathy, retinopathy, and nephropathy. []
Certain derivatives demonstrate potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels). These compounds are believed to bind to the allosteric site of VEGFR-2, inhibiting its kinase activity and thereby suppressing angiogenesis. This anti-angiogenic effect may contribute to their anticancer activity by inhibiting the growth and spread of tumors. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: